
Dihydrocaffeic acid
Overview
Description
Dihydrocaffeic acid, also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid belonging to the group of phenylpropanoic acids. It is characterized by a six-carbon aromatic ring and a three-carbon side chain with a carboxyl group at the end. This compound is found in minor amounts in various plants and fungi and has attracted significant interest due to its potential health benefits and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocaffeic acid can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrogenation of caffeic acid, which reduces the double bond in the aliphatic side chain. Enzymes such as lipases, tyrosinases, and laccases are frequently used to modify the structure of this compound, allowing for the formation of esters, phenolidips, and functionalized catechol rings .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as grapes and other plants, followed by purification processes. The use of biotechnological methods, including microbial fermentation and enzymatic synthesis, is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dihydrocaffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: The reduction of this compound typically involves hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and oxidized forms, which have distinct properties and applications .
Scientific Research Applications
Dihydrocaffeic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various phenolic compounds and derivatives.
Biology: this compound is studied for its antioxidant properties and its role in modulating cellular processes.
Medicine: Research has shown that this compound has potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective properties.
Industry: The compound is used in the food industry as a natural antioxidant and preservative. .
Mechanism of Action
Dihydrocaffeic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms and stabilizing radicals.
Anti-inflammatory Effects: this compound downregulates the expression of pro-inflammatory cytokines such as interleukin-6 by inhibiting DNA methylation and modulating epigenetic mechanisms.
Neuroprotective and Cardioprotective Effects: The compound modulates signaling pathways involved in cell survival and apoptosis, providing protection against neurodegenerative and cardiovascular diseases.
Comparison with Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
Dihydrocaffeic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Dihydrocaffeic acid (DHCA) is a phenolic compound derived from caffeic acid, primarily found in coffee and various plants. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes existing research findings on the biological activities of DHCA, highlighting its mechanisms of action and potential health benefits.
Chemical Structure and Sources
This compound is characterized by a catechol ring structure with a three-carbon side chain. Its molecular formula is , and it has a molecular weight of approximately 354.31 g/mol. DHCA is present in various natural sources, including yerba mate and coffee beans, where it is produced as a metabolite during the digestion of chlorogenic acids .
Antioxidant Activity
Mechanisms of Action
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that DHCA can enhance the activity of antioxidant enzymes and restore reduced glutathione levels in cells subjected to oxidative stress .
Research Findings
- Cell Studies : In human endothelial cells (EA.hy926), DHCA was shown to mitigate oxidative stress induced by tumor necrosis factor-alpha (TNF-α), leading to improved endothelial function .
- Animal Models : In vivo studies have indicated that DHCA can protect against liver damage caused by oxidative stress, reinforcing its hepatoprotective effects .
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways. Research indicates that DHCA can reduce the expression of inflammatory markers in various cell types, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Studies have highlighted the antimicrobial effects of DHCA against various pathogens. Its efficacy in inhibiting bacterial growth has been attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Anticancer Activity
This compound's potential as an anticancer agent has been explored in several studies:
- Cell Proliferation Inhibition : DHCA has been reported to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Case Studies : In vitro studies demonstrated that DHCA could reduce tumor growth in specific cancer cell lines, suggesting its role as a chemopreventive agent .
Neuroprotective Effects
Emerging research indicates that DHCA may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This activity could be relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying DHCA's antioxidant activity?
DHCA neutralizes reactive oxygen species (ROS) via hydrogen atom transfer and electron donation, attributed to its dihydroxyphenyl structure. In UVB-irradiated HaCaT keratinocytes, DHCA reduces ROS levels by 40–60% and inhibits apoptosis via suppression of caspase-3 activation . Its ability to chelate transition metals (e.g., Fe²⁺) further mitigates Fenton reactions, as demonstrated in in vitro lipid peroxidation assays .
Q. Which in vitro models are commonly used to study DHCA's biological effects?
- HaCaT keratinocytes : For UV-induced oxidative stress and MMP-1 expression studies (e.g., DHCA reduces MMP-1 by 50% at 50 μM via p38 MAPK inhibition) .
- Caco-2 cells : To evaluate intestinal absorption kinetics. DHCA shows passive diffusion with a Papp of 1.2 × 10⁻⁶ cm/s, modulated by P-glycoprotein inhibitors like verapamil .
- HepG2 cells : For hepatic metabolism and antioxidant response (e.g., DHCA increases glutathione levels by 30% at 100 μM) .
Q. How is DHCA metabolized in biological systems?
DHCA is a colonic metabolite of chlorogenic acids, formed via microbial hydrogenation. Conjugation pathways include:
- Sulfation/glucuronidation : Detected in plasma as dihydrocaffeic acid-3-O-sulfate (m/z 259) using UHPLC-Q-TOF .
- Methylation : Hepatic COMT converts DHCA to dihydroferulic acid, observed in rodent models .
Advanced Research Questions
Q. How do researchers resolve contradictions between DHCA's bioavailability and bioactivity?
Despite low plasma concentrations (0.5–2 μM post-consumption), DHCA's bioactive metabolites (e.g., sulfated derivatives) accumulate in target tissues like the liver and brain. In situ perfusion studies in rats show 5-fold higher DHCA retention in the blood-brain barrier compared to caffeic acid . Parallel in vitro assays (e.g., TEAC, ORAC) confirm metabolite-specific antioxidant capacity .
Q. What experimental designs are optimal for studying DHCA's modulation of gene expression?
- Transcriptomic profiling : RNA-seq of UVB-exposed HaCaT cells treated with 50 μM DHCA reveals downregulation of IL-8 (2.5-fold) and COX-2 (1.8-fold) via p38 MAPK/NF-κB pathways .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Use compartmental models to correlate plasma DHCA levels (Cmax = 1.8 μM, Tmax = 2 h) with in vivo anti-inflammatory effects in cerebral ischemia models .
Q. How does DHCA interact with nuclear receptors like PPAR-γ?
Isothermal titration calorimetry (ITC) shows DHCA binds PPAR-γ with a Kd of 15 μM, inducing conformational changes that enhance adipocyte differentiation by 20% in 3T3-L1 cells. This contrasts with weaker binding (Kd = 45 μM) observed for caffeic acid .
Q. Methodological Guidance
Q. Which analytical techniques are recommended for quantifying DHCA and its metabolites?
- UHPLC-Q-TOF-MS : For untargeted metabolomics (LOD = 0.1 ng/mL, resolution >30,000) .
- HPLC-ECD : For plasma quantification (linear range: 0.5–100 μM, R² > 0.99) .
- NMR-based structural elucidation : To identify cysteine conjugates (e.g., 5'-S-cysteinylthis compound, δH 7.01 ppm singlet) .
Q. How to address variability in DHCA's stability during in vitro assays?
- Light protection : DHCA degrades by 30% under UV light in 4 h; use amber vials .
- Antioxidant buffers : Add 0.1% ascorbic acid to cell culture media to prevent autoxidation .
Q. Data Interpretation Challenges
Q. Why do studies report conflicting results on DHCA's inhibition of MMP-1?
Discrepancies arise from cell type-specific responses. In fibroblasts, DHCA (100 μM) reduces MMP-1 by 60%, but in keratinocytes, efficacy drops to 25% due to differential p38 MAPK activation thresholds . Validate findings using siRNA knockdown of p38α isoforms.
Q. What explains DHCA's dual role as a pro-oxidant at high concentrations?
At >200 μM, DHCA generates semiquinone radicals via autoxidation, increasing ROS in HepG2 cells by 20%. Monitor redox status using DCFH-DA fluorescence and adjust dosing to maintain <100 μM .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUWHJDUNRCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221919 | |
Record name | Dihydrocaffeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
428 mg/mL | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1078-61-1, 71693-95-3 | |
Record name | Dihydrocaffeic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocaffeic acid polymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocaffeic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydrocaffeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSW0228VUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.